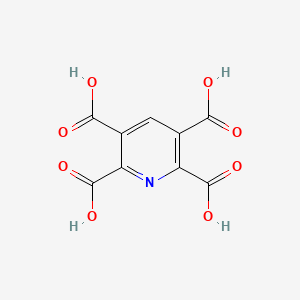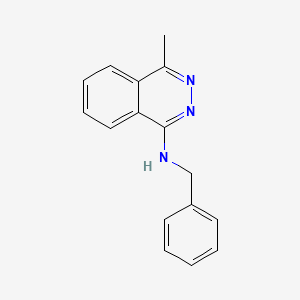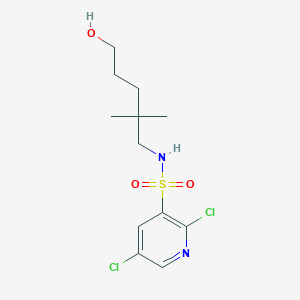
2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DIDS and is a sulfonamide derivative of pyridine. The molecular formula of DIDS is C14H20Cl2N2O3S, and its molecular weight is 384.29 g/mol.
作用机制
The mechanism of action of DIDS involves the inhibition of various ion channels and transporters. DIDS binds to the extracellular domain of the ion channels and transporters, thereby blocking the movement of ions across the cell membrane. This inhibition results in the alteration of membrane potential and ion concentration gradients, leading to changes in cellular function.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the anion exchanger, which plays a crucial role in acid-base balance regulation. DIDS has also been shown to inhibit the activity of the CFTR chloride channel, which is responsible for the transport of chloride ions across epithelial cells. This inhibition results in the alteration of mucus viscosity and composition, leading to the development of cystic fibrosis.
实验室实验的优点和局限性
DIDS has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit various ion channels and transporters, making it a useful tool for studying ion transport across cell membranes. However, one of the limitations of DIDS is its non-specific inhibition of ion channels and transporters, which can lead to off-target effects.
未来方向
There are several future directions for the use of DIDS in scientific research. One potential application is the use of DIDS as a tool for studying the role of ion channels and transporters in various diseases. Another potential application is the development of more specific inhibitors of ion channels and transporters based on the structure of DIDS. Additionally, the use of DIDS in drug discovery and development is an area of active research.
合成方法
The synthesis of DIDS involves the reaction of 2,5-dichloropyridine-3-sulfonic acid with 5-hydroxy-2,2-dimethylpentylamine in the presence of thionyl chloride. This reaction results in the formation of DIDS as a white crystalline solid. The purity of DIDS can be improved by recrystallization from ethanol or water.
科学研究应用
DIDS has been extensively used in scientific research due to its ability to inhibit various ion channels and transporters. It has been shown to inhibit the activity of the anion exchanger, chloride channels, and voltage-gated potassium channels. DIDS has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
属性
IUPAC Name |
2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O3S/c1-12(2,4-3-5-17)8-16-20(18,19)10-6-9(13)7-15-11(10)14/h6-7,16-17H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYWVAXXNSLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CNS(=O)(=O)C1=C(N=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2860250.png)
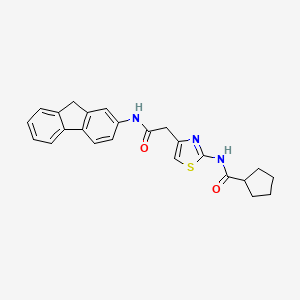
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)
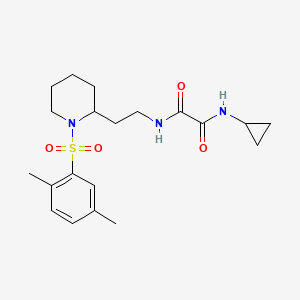

![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)
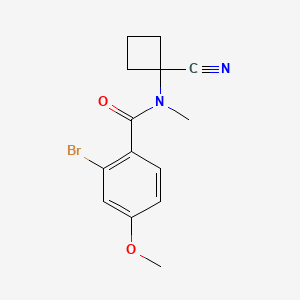
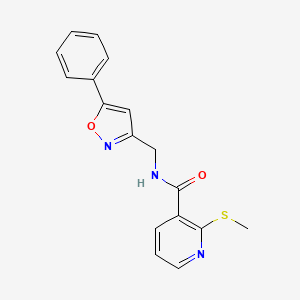
![[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B2860260.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)
